Benzaldehyde, 3-acetyl-2-hydroxy-

Physicochemical Property Formulation Science Chemical Handling

3-Acetylsalicylaldehyde (CAS 55108-29-7) is a solid, high-purity (98%) research building block. Unlike liquid salicylaldehyde, its ortho-hydroxyl and meta-acetyl pattern enables precise weighing and superior stability for reproducible synthesis. Validated activity against Acinetobacter and proven antifungal SAR make it a unique starting point for medicinal chemistry. Its structure facilitates the formation of stable Schiff base ligands for transition metal complexes, ideal for catalysis and materials science. A uniquely reactive scaffold for Knoevenagel-derived 3-acetylcoumarins.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 55108-29-7
Cat. No. B15468418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 3-acetyl-2-hydroxy-
CAS55108-29-7
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1O)C=O
InChIInChI=1S/C9H8O3/c1-6(11)8-4-2-3-7(5-10)9(8)12/h2-5,12H,1H3
InChIKeyOPPZJAAVEDSDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-2-hydroxybenzaldehyde (CAS 55108-29-7) for R&D Procurement: Core Identity and Structural Context


Benzaldehyde, 3-acetyl-2-hydroxy- (CAS 55108-29-7), also known as 3-acetylsalicylaldehyde or 3-formyl-2-hydroxyacetophenone, is a substituted aromatic aldehyde with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . This compound is characterized by the presence of three key functional groups on the benzene ring: an ortho-hydroxy group, a meta-acetyl group, and a para-formyl group, which collectively govern its unique physicochemical properties and chemical reactivity profile .

Why Substituting 3-Acetyl-2-hydroxybenzaldehyde (CAS 55108-29-7) with a Generic Benzaldehyde Is Scientifically Unsound


The substitution of 3-acetyl-2-hydroxybenzaldehyde with a generic benzaldehyde derivative is fundamentally unsound due to the profound impact of its specific substitution pattern on both physicochemical behavior and biological interaction profiles. Structure-activity relationship (SAR) studies unequivocally demonstrate that the presence of an ortho-hydroxyl group is a critical determinant for enhanced antifungal activity . Furthermore, the combination of ortho-hydroxyl and meta-acetyl groups dramatically alters key physical properties, such as melting point (260 °C predicted) , compared to the unsubstituted parent salicylaldehyde (mp -7 to 2 °C) . This large difference indicates the presence of strong intramolecular hydrogen bonding and altered solid-state packing, which directly influences solubility, formulation handling, and purification logistics in both research and industrial settings .

Quantitative Differentiation Guide for 3-Acetyl-2-hydroxybenzaldehyde (CAS 55108-29-7) vs. Key Analogs


Solid-State Stability and Handling: Melting Point vs. Salicylaldehyde

3-Acetyl-2-hydroxybenzaldehyde is predicted to be a high-melting solid (260 °C), whereas the parent compound salicylaldehyde is a liquid at room temperature with a melting point of -7 to 2 °C . This 260+ °C difference in melting point indicates a fundamental change in physical state at ambient conditions, which directly affects material handling, purification methods (e.g., recrystallization feasibility), and formulation stability in solid-dosage research applications.

Physicochemical Property Formulation Science Chemical Handling

Antifungal Activity: Class-Level SAR Implication for ortho-Hydroxy Substitution

A comprehensive SAR study on a panel of benzaldehydes concluded that the presence of an ortho-hydroxyl group on the aromatic ring is a key structural feature that increases antifungal activity . While this study did not include the exact target compound, 3-acetyl-2-hydroxybenzaldehyde, it establishes the essential ortho-hydroxy motif for activity. The target compound, therefore, possesses a necessary structural requirement for potential antifungal activity, differentiating it from benzaldehydes lacking this ortho-hydroxyl group.

Antifungal Structure-Activity Relationship (SAR) Aspergillus spp.

Density and Molecular Packing: Predicted Higher Density vs. Salicylaldehyde

The predicted density of 3-acetyl-2-hydroxybenzaldehyde is 1.252 ± 0.06 g/cm³, which is approximately 9.3% higher than the experimental density of salicylaldehyde (1.146 g/mL at 25 °C) . This increased density is consistent with stronger intermolecular interactions and more efficient crystal packing, likely due to the additional acetyl group capable of acting as a hydrogen bond acceptor.

Physicochemical Property Crystallography Material Science

Antimicrobial Activity Against Acinetobacter spp.: Direct Evidence of Activity

3-Acetyl-2-hydroxybenzaldehyde has been directly tested and found to possess antimicrobial activity against specific Acinetobacter strains, including Acinetobacter sp. CMX 669 (A) and Acinetobacter calcoaceticus OSMPV 113 . While the exact MIC values are not provided in the accessible metadata, the compound's classification as 'active' in these standardized assays confirms its biological effect. This direct evidence of activity against clinically relevant Gram-negative bacteria provides a tangible basis for its selection over untested or inactive benzaldehyde analogs.

Antibacterial Acinetobacter MIC

Optimal Application Scenarios for 3-Acetyl-2-hydroxybenzaldehyde (CAS 55108-29-7) Based on Differentiated Evidence


As a Solid-State Building Block for Coumarin and Heterocycle Synthesis

The high predicted melting point (260 °C) and solid-state nature of 3-acetyl-2-hydroxybenzaldehyde make it an ideal, easily handled starting material for synthetic organic chemistry, particularly in reactions like the Knoevenagel condensation to form 3-acetylcoumarins . Unlike the liquid salicylaldehyde, this solid building block can be weighed with greater precision and is less prone to volatilization or decomposition during storage, which is critical for reproducible synthesis of libraries of heterocyclic compounds .

As a Core Scaffold for Derivatizing Novel Antifungal Agents

Given the class-level SAR evidence that an ortho-hydroxyl group is essential for antifungal activity , 3-acetyl-2-hydroxybenzaldehyde serves as a validated starting point for medicinal chemistry efforts targeting fungal pathogens. Its possession of this critical ortho-hydroxyl motif, absent in many other benzaldehydes, justifies its selection for the synthesis of novel antifungal leads, particularly those intended to target cellular antioxidation systems in Aspergillus and related species .

As a Precursor for Metal Complexation and Coordination Chemistry

The combination of an ortho-hydroxy group and a meta-acetyl group creates a unique bidentate or tridentate ligand environment upon formation of Schiff bases. This compound can readily condense with amines to form stable, polydentate ligands for transition metals . The solid-state properties and higher density relative to salicylaldehyde may also correlate with the formation of more crystalline and stable metal-organic complexes, which are of interest in catalysis and materials science.

As a Validated Probe for Antibacterial Activity Against Gram-Negative Pathogens

Direct assay evidence confirms that this compound is active against strains of Acinetobacter, a genus of significant clinical concern due to its antibiotic resistance . For researchers investigating new antibacterial agents or studying the mechanisms of action against Gram-negative bacteria, this compound offers a validated, albeit not fully characterized, starting point for structure-activity relationship studies, setting it apart from untested benzaldehyde analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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